molecular formula C10H17N3O B596625 3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole CAS No. 1270744-79-0

3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole

Cat. No.: B596625
CAS No.: 1270744-79-0
M. Wt: 195.266
InChI Key: MVBZPHXXWRQBLY-UHFFFAOYSA-N
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Description

3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole is a heterocyclic compound that features a piperidine ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a piperidine derivative with a nitrile oxide, which can be generated in situ from a hydroxylamine and a chlorinated compound under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, typically using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst in ethanol.

    Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated oxadiazole derivatives.

Scientific Research Applications

3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-3-yl)-1,2,4-triazole: Similar structure but with a triazole ring instead of an oxadiazole ring.

    3-(Piperidin-3-yl)-5-methyl-1,2,4-oxadiazole: Similar structure but with a methyl group instead of a propyl group.

Uniqueness

3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole is unique due to its specific combination of a piperidine ring and a propyl-substituted oxadiazole ring. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-piperidin-3-yl-5-propyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-2-4-9-12-10(13-14-9)8-5-3-6-11-7-8/h8,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBZPHXXWRQBLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696867
Record name 3-(5-Propyl-1,2,4-oxadiazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270744-79-0
Record name 3-(5-Propyl-1,2,4-oxadiazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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